molecular formula C18H22N2O3 B8612485 Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetate

Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetate

Cat. No.: B8612485
M. Wt: 314.4 g/mol
InChI Key: IARXVWAOFWGYOG-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetate is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 2-cyano-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetate

InChI

InChI=1S/C18H22N2O3/c1-22-16(21)14(12-19)18(15-6-2-5-10-20-15)9-11-23-17(13-18)7-3-4-8-17/h2,5-6,10,14H,3-4,7-9,11,13H2,1H3

InChI Key

IARXVWAOFWGYOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)C1(CCOC2(C1)CCCC2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-bromopyridine (14.4 ml, 150 mmo) in THF (75 ml) was added dropwise to a solution of isopropylmagnesium chloride (75 ml, 2M in THF) at 0° C. under N2, the mixture was then stirred at rt for 3 h, copper Iodide (2.59 g, 13.6 mmol) was added and allowed to stir at rt for another 30 min before a solution of a mixture of E and Z isomers of methyl 2-cyano-2-[6-oxaspiro[4.5]decan-9-ylidene]acetate (16 g, 150 mmol) in THF (60 ml) was added in 30 min. The mixture was then stirred at rt for 18 h. The reaction mixture was poured into a 200 g ice/2 N HCl (100 ml) mixture. The product was extracted with Et2O (3×300 ml), washed with brine (200 ml), dried (Na2SO4) and concentrated. The residual was purified by flash chromatography (100 g silica gel column, eluted by EtOAc in hexane: 3% 2CV; 3-25%, 12 CV; 25-40% 6CV gave methyl 2-cyano-2-[9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetate (15.44 g, 72% yield, m/z 315.0 [M+H]+ observed) as an amber oil.
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2.59 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-bromopyridine (14.4 ml, 150 mmo) in THF (75 ml) was added dropwise to a solution of isopropylmagnesium chloride (75 ml, 2M in THF) at 0° C. under N2, the mixture was then stirred at rt for 3 h, copper Iodide (2.59 g, 13.6 mmol) was added and allowed to stir at rt for another 30 min before a solution of a mixture of E and Z isomers of methyl 2-cyano-2-[6-oxaspiro[4.5]decan-9-ylidene]acetate (16 g, 150 mmol) in THF (60 ml) was added in 30 min. The mixture was then stirred at rt for 18 h. The reaction mixture was poured into a 200 g ice/2 N HCl (100 ml) mixture. The product was extracted with Et2O (3×300 ml), washed with brine (200 ml), dried (Na2SO4) and concentrated. The residual was purified by flash chromatography (100 g silica gel column, eluted by EtOAc in hexane: 3% 2 CV; 3-25%, 12 CV; 25-40% 6 CV gave methyl 2-cyano-2-[9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetate (15.44 g, 72% yield, m/z 315.0 [M+H]+ observed) as an amber oil.
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2.59 g
Type
catalyst
Reaction Step Four
Name
Yield
25%

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